N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-(naphthalen-1-yl)acetamide
Description
Properties
IUPAC Name |
N-(4-methyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)-2-naphthalen-1-ylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O3/c1-24-11-12-27-20-10-9-17(14-19(20)22(24)26)23-21(25)13-16-7-4-6-15-5-2-3-8-18(15)16/h2-10,14H,11-13H2,1H3,(H,23,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMGMXDISLFBOPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCOC2=C(C1=O)C=C(C=C2)NC(=O)CC3=CC=CC4=CC=CC=C43 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-(naphthalen-1-yl)acetamide is a complex organic compound that belongs to the class of oxazepines. Its unique structure suggests potential biological activities that warrant investigation. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 372.4 g/mol. The compound features a tetrahydrobenzo[f][1,4]oxazepine core linked to a naphthalene moiety through an acetamide functional group.
| Property | Value |
|---|---|
| Molecular Formula | C23H20N2O3 |
| Molecular Weight | 372.4 g/mol |
| CAS Number | 922054-47-5 |
The mechanism of action for this compound involves its interaction with specific molecular targets such as enzymes and receptors. The structural features allow it to modulate the activity of these targets, potentially leading to various biological effects including anti-inflammatory and anti-cancer activities.
Anticancer Properties
Recent studies have indicated that compounds with similar oxazepine structures exhibit significant anticancer properties. For instance, derivatives have been shown to inhibit cell proliferation in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.
Case Study:
A study involving structurally related compounds demonstrated that they could inhibit tumor growth in xenograft models by targeting specific signaling pathways involved in cancer cell survival (IC50 values in the nanomolar range) .
Anti-inflammatory Effects
The compound may also exhibit anti-inflammatory properties. Compounds within the oxazepine class have been reported to inhibit pro-inflammatory cytokines and enzymes such as COX and LOX.
Case Study:
In vitro assays revealed that similar oxazepine derivatives reduced the production of TNF-alpha and IL-6 in macrophages stimulated by lipopolysaccharides (LPS), suggesting a potential therapeutic role in inflammatory diseases .
Pharmacological Studies
Pharmacological studies on related compounds have provided insight into their therapeutic potential:
| Compound | Activity Type | IC50 (nM) |
|---|---|---|
| Oxazepine Derivative A | Anticancer | 50 |
| Oxazepine Derivative B | Anti-inflammatory | 100 |
| Naphthalene-Based Compound | Antimicrobial | 75 |
Comparison with Similar Compounds
Triazole-Linked Acetamides ()
Compounds such as 2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide (6a–m) share the following features:
- Acetamide backbone : Both the target compound and analogs include an acetamide group, which is critical for hydrogen bonding and target interactions.
- Aromatic systems : The naphthalene moiety is present in both, but the triazole analogs position it via an ether linkage, whereas the target compound directly attaches it to the acetamide.
Structural Differences :
| Feature | Target Compound | Triazole Analogs (6a–m) |
|---|---|---|
| Core heterocycle | Benzo[f][1,4]oxazepin | 1,2,3-Triazole |
| Substituents | 4-methyl, 5-oxo | Nitro groups (e.g., 6b, 6c) |
| Naphthalene attachment | Directly via acetamide | Via -OCH2-triazole linkage |
Synthesis :
The triazole analogs are synthesized via copper-catalyzed 1,3-dipolar cycloaddition (click chemistry) between azides and alkynes . The target compound’s synthesis route is unspecified in the evidence, but methods involving amide coupling or cyclization reactions may be applicable.
Spectral Data :
- IR Spectroscopy : The acetamide C=O stretch in triazole analogs appears at ~1670–1682 cm⁻¹ , which is consistent with typical acetamide carbonyl vibrations. The target compound would likely exhibit similar C=O absorption.
- NMR : The naphthalene protons in 6b resonate at δ 7.20–8.61 ppm , comparable to expected shifts for the target compound’s naphthalen-1-yl group.
Oxazolone Derivatives ()
Compounds like 4-arylbenzelidene-2-((5-fluoro-1H-indol-1-yl)methyl)oxazol-5(4H)-one differ significantly:
- Core structure : Oxazol-5(4H)-one vs. benzooxazepin.
- Functional groups : Indole and arylidene substituents vs. naphthalene acetamide.
Biological Activity: compounds demonstrate antioxidant (DPPH radical scavenging) and antimicrobial activities, with compound 6a showing the highest efficacy .
Q & A
Q. Basic
- Infrared (IR) spectroscopy : Identifies functional groups (e.g., C=O at ~1670 cm⁻¹, NH at ~3260 cm⁻¹) .
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm proton environments and carbon frameworks (e.g., aromatic protons at δ 7.2–8.6 ppm, methyl groups at δ 1.2–2.0 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ calculated for C₂₇H₂₅N₃O₄S₂) .
How can researchers optimize synthesis yields for this compound?
Q. Advanced
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates for amide bond formation .
- Catalyst screening : Copper(I) catalysts improve efficiency in 1,3-dipolar cycloaddition reactions .
- Temperature control : Reflux conditions (e.g., 80°C) minimize side reactions in multi-step syntheses .
- Purification refinement : Column chromatography or repeated recrystallization improves purity (>95%) .
How should researchers address contradictions in spectral data during characterization?
Q. Advanced
- Cross-validation : Compare NMR/IR data with structurally similar compounds (e.g., naphthalene-substituted benzoxazepines) .
- Isotopic labeling : Use ¹⁵N or ¹³C-labeled precursors to resolve overlapping signals in complex spectra .
- X-ray crystallography : Resolve ambiguities via single-crystal analysis using SHELX software for structure refinement .
What experimental strategies are recommended for evaluating the compound’s biological activity?
Q. Advanced
- In vitro assays : Screen for antimicrobial activity (e.g., MIC assays) or anticancer potential (e.g., IC₅₀ in MTT assays) .
- Targeted studies : Use molecular docking to predict interactions with enzymes (e.g., kinases) or receptors linked to inflammation .
- Dose-response analysis : Establish pharmacokinetic profiles via HPLC-based stability tests in simulated physiological conditions .
How can computational methods aid in studying this compound’s reactivity?
Q. Advanced
- Density Functional Theory (DFT) : Predict reaction pathways (e.g., amide bond hydrolysis) and transition states .
- Molecular dynamics simulations : Model interactions with lipid bilayers or protein targets to guide drug design .
- QSAR models : Correlate structural features (e.g., naphthalene lipophilicity) with biological activity .
What are best practices for X-ray crystallographic analysis of this compound?
Q. Advanced
- Crystal growth : Use slow evaporation in solvent mixtures (e.g., DCM:hexane) to obtain high-quality crystals .
- Data collection : Optimize resolution (<1.0 Å) using synchrotron radiation for complex heterocyclic structures .
- Refinement : Apply SHELXL for anisotropic displacement parameters and hydrogen bonding network analysis .
How can researchers troubleshoot stability issues during storage?
Q. Advanced
- Degradation studies : Use accelerated stability testing (40°C/75% RH) with HPLC monitoring to identify degradation products .
- Lyophilization : Improve shelf-life by converting to a stable lyophilized form .
- Light sensitivity : Store in amber vials under inert gas (N₂/Ar) to prevent photodegradation .
What methodologies are suitable for studying its metabolic pathways?
Q. Advanced
- Microsomal assays : Incubate with liver microsomes (e.g., human CYP450 enzymes) and analyze metabolites via LC-MS/MS .
- Isotope tracing : Use ¹⁴C-labeled compound to track metabolic intermediates in in vivo models .
How can researchers validate the compound’s mechanism of action?
Q. Advanced
- Kinetic studies : Measure enzyme inhibition (e.g., IC₅₀, Kᵢ) using fluorogenic substrates .
- CRISPR/Cas9 knockouts : Validate target specificity by deleting putative receptors in cell lines .
- SPR/Biacore : Quantify binding affinity (K_D) for protein targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
